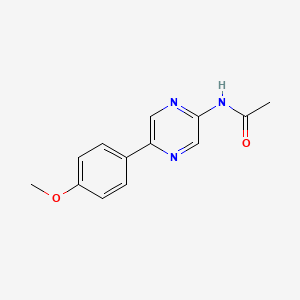

N-(5-(4-Methoxyphenyl)pyrazin-2-yl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(5-(4-Methoxyphenyl)pyrazin-2-yl)acetamide is a heterocyclic compound that features a pyrazine ring substituted with a methoxyphenyl group and an acetamide moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(4-Methoxyphenyl)pyrazin-2-yl)acetamide typically involves the condensation of pyrazin-2-amine with 4-methoxybenzoyl chloride, followed by acetylation. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.

Análisis De Reacciones Químicas

Types of Reactions

N-(5-(4-Methoxyphenyl)pyrazin-2-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The acetamide group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Catalytic hydrogenation or reagents like tin(II) chloride in hydrochloric acid.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Formation of hydroxyl derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of various substituted acetamides.

Aplicaciones Científicas De Investigación

N-(5-(4-Methoxyphenyl)pyrazin-2-yl)acetamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mecanismo De Acción

The mechanism of action of N-(5-(4-Methoxyphenyl)pyrazin-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer activity .

Comparación Con Compuestos Similares

Similar Compounds

N-(4-Methoxyphenyl)acetamide: Similar structure but lacks the pyrazine ring.

N-(5-Methylpyrazin-2-yl)acetamide: Similar structure but with a methyl group instead of a methoxyphenyl group.

Uniqueness

N-(5-(4-Methoxyphenyl)pyrazin-2-yl)acetamide is unique due to the presence of both the methoxyphenyl and pyrazine moieties, which confer distinct chemical and biological properties. This combination allows for specific interactions with biological targets that are not possible with simpler analogs .

Actividad Biológica

N-(5-(4-Methoxyphenyl)pyrazin-2-yl)acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article delves into the compound's biological activity, supported by relevant data tables and research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Anticancer Activity

Recent studies have highlighted the anticancer properties of pyrazole derivatives, including this compound. The compound has shown promising results against various cancer cell lines.

In Vitro Studies

- Cell Line Assays : In vitro assays have demonstrated that compounds with similar pyrazole structures exhibit significant cytotoxic effects against cancer cell lines such as MCF7, A549, and HepG2. For instance, studies indicated that certain derivatives had IC50 values ranging from 0.01 µM to 49.85 µM, indicating potent anticancer activity .

- Mechanism of Action : The mechanism behind the anticancer activity often involves the induction of apoptosis and disruption of cell cycle progression. For example, compounds have been reported to activate intrinsic apoptotic pathways leading to caspase activation and eventual cell death .

Data Table: Anticancer Activity of Related Pyrazole Derivatives

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MCF7 | 0.01 | Apoptosis induction |

| Compound B | A549 | 0.95 | DNA intercalation |

| This compound | HepG2 | TBD | TBD |

Antimicrobial Activity

This compound also exhibits notable antimicrobial properties.

In Vitro Antimicrobial Studies

- Minimum Inhibitory Concentration (MIC) : The compound has been evaluated for its antimicrobial efficacy against various pathogens. Similar pyrazole derivatives have shown MIC values as low as 0.22 µg/mL against Staphylococcus aureus, indicating strong antibacterial activity .

- Biofilm Formation Inhibition : Additionally, studies suggest that these compounds can inhibit biofilm formation, which is critical in treating persistent infections caused by biofilm-forming bacteria .

Data Table: Antimicrobial Activity of Related Pyrazole Derivatives

| Compound Name | Pathogen Tested | MIC (µg/mL) | Biofilm Inhibition |

|---|---|---|---|

| Compound X | Staphylococcus aureus | 0.22 | Yes |

| Compound Y | Escherichia coli | 0.30 | Yes |

| This compound | TBD | TBD |

Case Studies and Research Findings

Several case studies have investigated the biological activities of pyrazole derivatives, including this compound:

- Study on Anticancer Properties : A comprehensive study involving multiple pyrazole derivatives revealed that those with methoxy substitutions displayed enhanced activity against multiple cancer cell lines due to their ability to induce apoptosis through mitochondrial pathways .

- Antimicrobial Evaluation : Another study focused on the antimicrobial potential of pyrazole derivatives showed that certain compounds effectively inhibited growth and biofilm formation in clinical isolates of Staphylococcus species, suggesting their applicability in treating resistant infections .

Propiedades

Número CAS |

144465-03-2 |

|---|---|

Fórmula molecular |

C13H13N3O2 |

Peso molecular |

243.26 g/mol |

Nombre IUPAC |

N-[5-(4-methoxyphenyl)pyrazin-2-yl]acetamide |

InChI |

InChI=1S/C13H13N3O2/c1-9(17)16-13-8-14-12(7-15-13)10-3-5-11(18-2)6-4-10/h3-8H,1-2H3,(H,15,16,17) |

Clave InChI |

GDEUPSRHIIWHAY-UHFFFAOYSA-N |

SMILES canónico |

CC(=O)NC1=NC=C(N=C1)C2=CC=C(C=C2)OC |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.